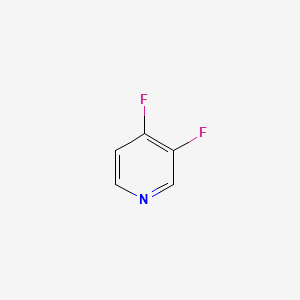

3,4-Difluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXCLIYVGKBOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376581 | |

| Record name | 3,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82878-63-5 | |

| Record name | 3,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Difluoropyridine via Halogen Exchange

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3,4-difluoropyridine from its precursor, 3,4-dichloropyridine. Fluorinated pyridine scaffolds are of paramount importance in modern medicinal and agricultural chemistry, frequently serving as key structural motifs that enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.[1] The primary focus of this document is the Halogen Exchange (Halex) reaction, a robust and industrially scalable method for introducing fluorine into aromatic systems. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, analyze critical process parameters, and discuss common challenges and safety protocols. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules.

Introduction: The Significance of the Difluoropyridine Moiety

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The this compound unit, in particular, is a privileged scaffold found in numerous biologically active compounds. Its synthesis from readily available 3,4-dichloropyridine is a critical transformation for which the Halex reaction stands out as the most common and economically viable method.[1] This process is a specialized form of Nucleophilic Aromatic Substitution (SNAr) that leverages the displacement of chloro-substituents with fluoride ions.[2] Understanding the nuances of this reaction is essential for achieving high yields and purity on both laboratory and industrial scales.

The Core Methodology: Halogen Exchange (Halex) Reaction

The conversion of 3,4-dichloropyridine to this compound is achieved through a double displacement SNAr reaction. The pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, activating the aromatic ring towards nucleophilic attack, a prerequisite for this reaction class.[3]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 pathways.[4]

-

Nucleophilic Addition: A fluoride ion (F⁻) attacks one of the carbon atoms bearing a chlorine atom (typically the more electron-deficient C-4 or C-2/6 positions first). This initial attack is the rate-determining step of the reaction.[3][5] The aromaticity of the pyridine ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization & Elimination: The negative charge of the Meisenheimer complex is stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring.[3][6] In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored to yield the fluorinated pyridine.

A key mechanistic insight is the role of the halogen. While fluoride is typically a poor leaving group, its high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and accelerating the initial, rate-limiting nucleophilic attack.[5][6] This inductive effect is crucial for the reaction's success.

Caption: The addition-elimination mechanism for the Halex reaction.

A Field-Proven Experimental Protocol

This section outlines a representative, step-by-step procedure for the synthesis of this compound. Adherence to anhydrous conditions is paramount for success.

Reagents and Materials

| Reagent/Material | Role | Molar Mass ( g/mol ) | Typical Stoichiometry |

| 3,4-Dichloropyridine | Substrate | 147.99 | 1.0 eq |

| Potassium Fluoride (KF) | Fluorinating Agent | 58.10 | 2.5 - 4.0 eq |

| Sulfolane | Solvent | 120.17 | ~5-10 mL per g of substrate |

| Phase Transfer Catalyst (PTC) | Catalyst | Varies | 0.05 - 0.15 eq |

| Toluene | Azeotroping Agent | 92.14 | As needed |

| Nitrogen (N₂) | Inert Gas | - | - |

Critical Reagent Preparation: Anhydrous Potassium Fluoride

The efficacy of the Halex reaction is critically dependent on the quality of the potassium fluoride. Trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity. Spray-dried KF, which has a high surface area and low moisture content, is highly recommended.[7][8] If spray-dried KF is unavailable, it must be rigorously dried before use.

Drying Procedure:

-

Charge the reaction vessel with the required amount of potassium fluoride and an equal volume of toluene.

-

Heat the slurry to reflux using a Dean-Stark apparatus to azeotropically remove water.

-

Once water removal is complete, distill off the toluene under reduced pressure to obtain a fine, dry powder.

Reaction Procedure

-

Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a nitrogen inlet, and a Dean-Stark trap. Ensure all glassware is oven-dried.

-

Inerting and Drying: Charge the flask with spray-dried potassium fluoride (e.g., 3.0 eq), the phase transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 eq)[9], and sulfolane.

-

Final Water Removal: Heat the mixture to approximately 120-130°C under a steady stream of nitrogen for 1-2 hours to remove any residual moisture from the solvent and salts.

-

Substrate Addition: Cool the mixture to ~80°C and add the 3,4-dichloropyridine (1.0 eq).

-

Reaction: Slowly heat the reaction mixture to the target temperature, typically between 190°C and 210°C .[9] The reaction is heterogeneous and requires vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The reaction typically takes 10-20 hours. Look for the disappearance of the starting material and the sequential appearance of mono-fluorinated intermediates and the final difluorinated product.

-

Work-up: Once the reaction is complete, cool the mixture to below 100°C. Carefully filter the hot mixture through a pad of celite to remove the precipitated potassium chloride and excess potassium fluoride.

-

Purification: Wash the filter cake with a small amount of hot toluene. The combined filtrate contains the product dissolved in sulfolane. The this compound is isolated from the high-boiling solvent by fractional vacuum distillation.

Caption: General workflow for this compound synthesis.

Critical Parameters and Optimization

Achieving a high yield of this compound requires careful control over several variables.

| Parameter | Effect on Reaction | Optimization Notes |

| Temperature | Higher temperatures increase the reaction rate but can also lead to solvent degradation and by-product formation. | A range of 190-210°C is often optimal. Temperatures exceeding 220°C in sulfolane should be avoided to minimize decomposition.[9][10] |

| KF Activity & Stoich. | The reaction is highly sensitive to the quality and amount of KF. Anhydrous, high-surface-area KF is essential. | Use a molar excess of spray-dried KF (at least 2.5 eq). Incomplete reactions are often due to inactive or wet KF.[7] |

| Solvent | Must be polar, aprotic, and thermally stable. Solvates the potassium ion, increasing fluoride nucleophilicity. | Sulfolane is preferred for its high thermal stability.[11] DMSO is also effective but has a lower boiling point and can decompose.[1][12] |

| Phase Transfer Catalyst | Dramatically accelerates the reaction by transporting the fluoride ion into the organic phase. | Quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide) are often more thermally stable than ammonium salts.[9] Crown ethers are also effective but more expensive.[13] |

| Stirring Rate | The reaction is heterogeneous. Efficient mixing is crucial to ensure contact between the solid KF and the dissolved substrate. | Use a powerful mechanical stirrer to maintain a well-suspended slurry. |

Safety and Handling

-

High Temperatures: The reaction is run at high temperatures, requiring appropriate heating mantles and temperature controllers. Ensure the setup is secure and shielded.

-

Reagent Toxicity: 3,4-Dichloropyridine and its fluorinated products are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Potassium Fluoride: Anhydrous KF is toxic upon ingestion or inhalation and is highly hygroscopic. Handle in a glove box or a dry environment.

-

Pressure: Although not a high-pressure reaction, ensure the system is vented to an inert gas line to prevent pressure buildup.

-

Solvents: High-boiling polar aprotic solvents like sulfolane can cause skin irritation. Avoid contact.

References

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

-

Nucleophilic aromatic substitution. (n.d.). BYJU'S. [Link]

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2022). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Total Synthesis. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. [Link]

- Method for producing anhydrous potassium fluoride for organic fluorine compound synthesis. (1992).

- Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds. (1999).

-

Improved process to prepare high-purity anhydrous potassium fluoride from wet process phosphoric acid. (2018). Taylor & Francis Online. [Link]

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (n.d.). SciSpace. [Link]

- Preparation method of potassium fluoride. (2006).

-

Potassium fluoride. (n.d.). Wikipedia. [Link]

- Catalysis in halogen exchange reactions. (2000).

-

An Accident Waiting to Happen? The Shell Halex Reaction. (2021). Scientific Update. [Link]

- Preparation of difluorpyridine compounds. (1985).

- Process for the preparation of fluorinated pyridines. (1986).

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. [Link]

-

Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. (2019). Royal Society of Chemistry. [Link]

-

Halex process. (n.d.). Wikipedia. [Link]

-

Halex Comparative Reaction. (n.d.). gChem Global. [Link]

-

A Fluorine Phase Transfer Catalyst. (n.d.). Weebly. [Link]

-

Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. (2018). CNGBdb. [Link]

- Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange. (2010).

- Process for preparing ring-fluorinated aromatics. (2010).

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2014). PubMed Central. [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). chem-station.com. [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. (2011).

-

Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). MDPI. [Link]

-

SULFOLANE APPLICATIONS. (n.d.). Global Specialty Chemical Co. [Link]

- Process for making 2,6-difluoro pyridine. (1978).

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). National Institutes of Health. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. byjus.com [byjus.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. scispace.com [scispace.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. Halex process - Wikipedia [en.wikipedia.org]

- 11. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 12. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 13. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-Depth Technical Guide to 3,4-Difluoropyridine: Properties, Reactivity, and Applications

In the landscape of modern chemical synthesis, fluorinated heterocyclic compounds represent a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors.[1][2] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS No: 82878-63-5) has emerged as a pivotal building block, offering a unique combination of reactivity and structural features.[3] The presence of two fluorine atoms on the pyridine ring not only modulates the electronic landscape of the molecule but also provides specific vectors for synthetic diversification.[1][3] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, explores its reactivity, and details its application as a versatile intermediate in the synthesis of complex, high-value molecules.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to its effective use in a laboratory and industrial setting. These parameters govern its handling, reaction conditions, and purification strategies.

Summary of Physical Data

The key physical and computed properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₂N | [4] |

| Molecular Weight | 115.08 g/mol | [4] |

| CAS Number | 82878-63-5 | [4][5] |

| Appearance | Clear, faint yellow liquid | [5] |

| Purity | ≥98% (typical) | |

| IUPAC Name | This compound | [4] |

| InChI Key | JSXCLIYVGKBOOI-UHFFFAOYSA-N | [4] |

| SMILES | C1=CN=CC(=C1F)F | [4] |

| Storage Temperature | Ambient Temperature |

Spectroscopic Profile

Characterization of this compound and its reaction products relies on standard spectroscopic techniques. While raw spectral data is beyond the scope of this guide, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data are readily available in chemical databases for reference. These analytical methods are crucial for confirming the identity, purity, and regiochemical outcomes of synthetic transformations.

Part 2: Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electron-withdrawing effects of the ring nitrogen and the two fluorine substituents. This electronic profile renders the pyridine ring electron-deficient, making it highly susceptible to nucleophilic attack while being deactivated towards electrophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups, such as nitro groups or, in this case, fluorine atoms and the pyridine nitrogen.[6][7]

Causality of Reactivity: The pyridine nitrogen acts as a powerful electron sink, delocalizing the negative charge of the intermediate Meisenheimer complex, which forms upon nucleophilic attack.[6] The fluorine atoms further enhance this effect through their strong inductive withdrawal. In SₙAr reactions, the rate-determining step is the initial attack by the nucleophile to form this stabilized intermediate.[7][8][9] Consequently, the highly electronegative fluorine atom, despite being a poor leaving group in Sₙ2 reactions, is an excellent leaving group in this context because it strongly activates the ring towards the initial, slow step.[7][8]

Regioselectivity: Nucleophilic attack on this compound occurs preferentially at the C-4 position. This regioselectivity is governed by the ability of the ring nitrogen to stabilize the resulting anionic intermediate. Attack at C-4 allows the negative charge to be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing resonance structure. Attack at the C-3 position does not permit such delocalization.

A simplified diagram showing the key steps of the SₙAr reaction.

Note: The DOT script above is a template. A proper chemical drawing would replace the placeholder image links.

Electrophilic Aromatic Substitution (SₑAr)

In stark contrast to its reactivity with nucleophiles, the this compound ring is strongly deactivated towards Electrophilic Aromatic Substitution (SₑAr).

Causality of Deactivation: The overall reaction mechanism for SₑAr involves the attack of the aromatic ring on an electrophile, forming a positively charged intermediate (an arenium ion).[9][10] The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atoms destabilizes this cationic intermediate, thus increasing the activation energy and slowing the reaction rate significantly.[11] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation typically require harsh conditions and often result in low yields.

Logical relationship showing why this compound is deactivated towards SₑAr.

Part 3: Applications in Drug Discovery and Agrochemical Synthesis

This compound is not merely a chemical curiosity; it is a high-impact intermediate for synthesizing active pharmaceutical ingredients (APIs) and next-generation agrochemicals.[3]

-

Pharmaceutical Development : The difluoropyridine scaffold is integral to the design of novel therapeutics. Its incorporation can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties imparted by the fluorine atoms can enhance binding interactions with target enzymes or receptors, leading to increased potency and selectivity.[1] It serves as a key building block for anti-inflammatory and anti-cancer agents.[12]

-

Agrochemical Synthesis : In the agrochemical industry, efficacy and environmental stability are paramount. Using this compound as a precursor allows for the development of herbicides and fungicides with enhanced performance. The fluorine atoms can increase the chemical stability and biological activity of these compounds, resulting in more effective pest control solutions.[3][12]

-

Material Science : This compound is also employed in the synthesis of advanced materials, such as high-performance polymers and coatings, where the fluorine content can confer desirable properties like thermal stability and chemical resistance.[3][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C5H3F2N | CID 2762927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. ocw.uci.edu [ocw.uci.edu]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 3,4-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles represent a cornerstone of molecular design. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable building blocks, 3,4-difluoropyridine stands out as a key intermediate in the synthesis of numerous pharmaceutical agents and agrochemicals. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating such details at the atomic level. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectroscopic data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of ¹H and ¹⁹F NMR in Characterizing Fluorinated Pyridines

The pyridine ring is a ubiquitous motif in drug discovery, and its fluorinated analogues are of particular interest. The ¹⁹F nucleus possesses highly favorable properties for NMR spectroscopy, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, making it an exquisite probe of the local electronic environment.[2]

The interplay of ¹H and ¹⁹F NMR spectroscopy provides a powerful synergy for structural elucidation. ¹H NMR offers information on the proton environment, while ¹⁹F NMR provides a sensitive window into the effects of fluorine substitution. The analysis of both homo- and heteronuclear coupling constants reveals through-bond connectivity and provides valuable insights into the electronic structure of the molecule.

Experimental Protocol for High-Resolution NMR Spectroscopy

Achieving high-quality, interpretable NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol outlines a validated methodology for the acquisition of ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation: A Self-Validating System

The integrity of the NMR data begins with the sample itself. A protocol designed for reproducibility and accuracy is essential.

Step-by-Step Methodology:

-

Analyte Purity: Begin with this compound of high purity (≥98%). Impurities can introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals that could obscure analyte peaks. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.[3]

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio for both ¹H and ¹⁹F NMR without leading to significant viscosity-related line broadening.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed to achieve a homogeneous solution.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the conventional standard (δ 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ 0.00 ppm), though other secondary standards like hexafluorobenzene (C₆F₆, δ -164.9 ppm) are often used for practical reasons.[4][5]

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |

| Operating Frequency | 400 MHz | 376 MHz | Standard field strength for high-resolution spectra. |

| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Spectral Width | 12 ppm | 200 ppm | Sufficient to encompass all expected signals. ¹⁹F has a much wider chemical shift range. |

| Acquisition Time | 3-4 s | 1-2 s | Ensures good digital resolution. |

| Relaxation Delay | 2-5 s | 2-5 s | Allows for adequate relaxation of nuclei between scans, crucial for accurate integration. |

| Number of Scans | 8-16 | 16-32 | Sufficient for good signal-to-noise for a sample of this concentration. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |

Analysis of the ¹H and ¹⁹F NMR Spectra of this compound

The structure and numbering scheme of this compound are shown below. This numbering is used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to H-2, H-5, and H-6. The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms significantly influences the chemical shifts of these protons.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.2 | ddd | ³J(H2,H6), ⁴J(H2,H5), ⁴J(H2,F3) |

| H-5 | ~7.2 | ddd | ³J(H5,H6), ⁴J(H5,H2), ⁴J(H5,F4) |

| H-6 | ~8.1 | ddd | ³J(H6,H5), ³J(H6,H2), ⁵J(H6,F4) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Chemical Shifts: The protons ortho to the nitrogen (H-2 and H-6) are expected to be the most deshielded and therefore resonate at the lowest field. The presence of the adjacent fluorine at C-3 will likely cause H-2 to be slightly downfield compared to H-6. H-5, being further from the nitrogen, will be the most shielded and appear at the highest field.

-

Coupling Constants: The spectrum will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

³J(H,H): Vicinal proton-proton couplings are typically in the range of 4-8 Hz for aromatic systems.

-

⁴J(H,H) and ⁵J(H,H): Long-range proton-proton couplings are smaller, generally 1-3 Hz.

-

nJ(H,F): Proton-fluorine couplings are a key feature. Ortho (³J), meta (⁴J), and para (⁵J) couplings will all be present and contribute to the multiplicity of the signals. These couplings can range from approximately 1 to 10 Hz.

-

¹⁹F NMR Spectrum: Chemical Shifts and Coupling Constants

The ¹⁹F NMR spectrum of this compound will show two distinct signals for F-3 and F-4. These signals will be split by each other and by the protons in the ring.

Predicted ¹⁹F NMR Data:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | Downfield region | ddd | ³J(F3,F4), ⁴J(F3,H2), ⁴J(F3,H5) |

| F-4 | Upfield region | ddd | ³J(F4,F3), ⁴J(F4,H5), ⁵J(F4,H2), ⁵J(F4,H6) |

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Interpretation of the ¹⁹F NMR Spectrum:

-

Chemical Shifts: The chemical shifts of fluorine on an aromatic ring are highly sensitive to the electronic environment. The exact positions of the F-3 and F-4 signals will depend on the combined electronic effects of the nitrogen atom and the other fluorine.

-

Coupling Constants:

-

³J(F,F): Vicinal fluorine-fluorine coupling in aromatic systems is typically in the range of 15-25 Hz.

-

nJ(F,H): As seen in the ¹H NMR, heteronuclear couplings to protons will be observed.

-

Visualization of Spin-Spin Coupling Networks

The intricate network of spin-spin couplings in this compound can be visualized to better understand the relationships between the different nuclei.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H and ¹⁹F NMR spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. The interplay of chemical shifts and a complex network of homo- and heteronuclear coupling constants allows for the unambiguous assignment of all proton and fluorine resonances. This guide offers a robust experimental framework and a detailed interpretative analysis to aid researchers in the confident characterization of this important synthetic building block. A thorough understanding of the NMR spectroscopic features of this compound is essential for quality control, reaction monitoring, and the rational design of new molecules in the fields of drug discovery and materials science.

References

-

Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 111(3-4). [Link]

- Bruker. (1991). Bruker Almanac.

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press.

- Gunther, H. (2013).

-

Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 80(1), 59-84. [Link]

-

Jackson, J. A., & Bryant, R. G. (2011). Fluorine-19 nuclear magnetic resonance. eMagRes. [Link]

-

Jeffries, P. M. (n.d.). 19F NMR Reference Standards. University of California, Santa Barbara. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin-Madison. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.

- Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.

Sources

- 1. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. colorado.edu [colorado.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Labyrinth of Aromatic Fragmentation: An In-depth Technical Guide to the Mass Spectrometry of 3,4-Difluoropyridine

Foreword: The Analytical Imperative in Modern Drug Discovery

In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic aromatic compounds, particularly substituted pyridines, form the backbone of a vast array of therapeutic agents. Their metabolic fate, stability, and synthetic purity are critical parameters that demand robust analytical characterization. Mass spectrometry, a cornerstone of modern analytical chemistry, provides unparalleled insight into molecular structure through the controlled fragmentation of ionized molecules. This guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,4-difluoropyridine, a representative fluorinated heterocyclic compound. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding applicable to a broader range of halogenated aromatic molecules.

The Theoretical Framework: Ionization and Fragmentation in Aromatic Systems

Electron ionization (EI) is a high-energy process where a molecule is bombarded with a beam of electrons, typically at 70 eV.[1] This interaction is energetic enough to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₅H₃F₂N), the exact mass of the molecular ion is 115.0233 Da.[2]

The molecular ion, being energetically unstable, undergoes a series of unimolecular dissociation reactions to form smaller, more stable fragment ions.[3][4] The pattern of these fragments is highly reproducible and serves as a molecular fingerprint. The fragmentation of aromatic systems like pyridine is governed by the stability of the aromatic ring and the nature of its substituents. The pyridine ring typically fragments through the expulsion of a neutral molecule of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[5] The presence of electronegative fluorine atoms on the ring introduces additional, competing fragmentation pathways.

Proposed Fragmentation Cascade of this compound

While an experimental spectrum for this compound is not publicly available in common databases like the NIST WebBook, we can construct a highly probable fragmentation pattern based on established principles and data from isomeric compounds, such as 2,6-difluoropyridine.[5][6] The fluorine substituents exert strong inductive effects, influencing bond strengths and charge localization within the pyridine ring.

Initial Fragmentation Pathways from the Molecular Ion (m/z 115)

The fragmentation of the this compound molecular ion (M•+, m/z 115) is anticipated to proceed via three primary, competing pathways:

-

Loss of Hydrogen Cyanide (HCN): This is a characteristic fragmentation of the pyridine ring.[5] The expulsion of HCN (27 u) from the molecular ion would result in a radical cation fragment with the formula C₄H₂F₂•+ at m/z 88 .

-

Loss of a Fluorine Radical (F•): The C-F bond is strong, but the high energy of EI can induce its cleavage. Loss of a fluorine radical (19 u) would yield a fluoropyridinium-type cation (C₅H₃FN⁺) at m/z 96 . This process is common in fluorinated aromatic compounds.

-

Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule (20 u) is another plausible pathway for fluorinated compounds. This would lead to a dehydro-fluoropyridine radical cation (C₅H₂FN•+) at m/z 95 .

Secondary and Tertiary Fragmentation

The initial fragment ions will likely undergo further dissociation to produce smaller, stable ions:

-

The m/z 88 ion (C₄H₂F₂•+) could subsequently lose a fluorine radical to yield a C₄H₂F⁺ ion at m/z 69 .

-

The m/z 96 ion (C₅H₃FN⁺) is expected to be a prominent fragment. It could then lose HCN, a characteristic pathway for pyridine-like rings, resulting in a C₄H₂F⁺ ion at m/z 69 .

-

The m/z 95 ion (C₅H₂FN•+) may undergo further fragmentation, though its pathways are less straightforward.

Based on these established mechanisms, a logical fragmentation pathway can be visualized.

Caption: Proposed EI-MS Fragmentation Pathway for this compound.

Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions and the common fragmentation patterns of similar molecules.

| m/z | Proposed Ion Formula | Proposed Structure/Identity | Neutral Loss | Predicted Relative Abundance |

| 115 | [C₅H₃F₂N]•+ | Molecular Ion | - | High |

| 96 | [C₅H₃FN]⁺ | Fluoropyridinium-type cation | F• | High |

| 95 | [C₅H₂FN]•+ | Dehydro-fluoropyridine radical cation | HF | Medium |

| 88 | [C₄H₂F₂]•+ | Difluorocyclobutadiene-type radical cation | HCN | Medium-Low |

| 69 | [C₄H₂F]⁺ | Fluorinated cyclobutadienyl-type cation | F• from m/z 88 or HCN from m/z 96 | Medium |

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation pattern, the following experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation

-

Prepare a 100 ppm stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Perform a serial dilution to create a working solution of approximately 1-10 ppm.

GC-MS Parameters

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 30 - 200

Data Analysis Workflow

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion peak (m/z 115).

-

Identify and assign structures to the major fragment ions based on their m/z values and the predicted fragmentation pathways.

-

Compare the obtained spectrum with the mass spectrum of isomeric compounds, such as 2,6-difluoropyridine from the NIST database, to identify common and distinguishing fragmentation features.

Caption: Experimental and Data Analysis Workflow for this compound.

Conclusion and Broader Implications

The predictable yet complex fragmentation pattern of this compound serves as an excellent case study for understanding the behavior of halogenated heterocyclic compounds in an electron ionization mass spectrometer. The interplay between the stable aromatic core and the highly electronegative fluorine substituents dictates the primary fragmentation routes, leading to a characteristic mass spectrum. For professionals in drug development, a thorough grasp of these fragmentation principles is not merely academic; it is a practical necessity for metabolite identification, impurity profiling, and ensuring the integrity of candidate molecules throughout the discovery and development pipeline. The methodologies and analytical logic presented herein provide a robust framework for approaching the structural elucidation of similarly complex molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluoropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Retrieved from [Link]

-

Lavorato, D. J. (1999). Hydrogen Shift Isomers of Pyridine and other N-Heterocycles: A Tandem Mass Spectrometry Study. McMaster University. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

Sources

Theoretical and computational studies of 3,4-Difluoropyridine

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3,4-Difluoropyridine

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] this compound, a deceptively simple molecule, presents a compelling case study in the predictive power of theoretical and computational chemistry. Its unique electronic profile, dictated by the synergistic effect of the electronegative fluorine atoms and the pyridine ring nitrogen, governs its reactivity and interaction in biological systems. This guide provides an in-depth exploration of the computational methodologies used to elucidate the structural, spectroscopic, and electronic properties of this compound. We will dissect the causality behind computational choices, present validated protocols, and connect theoretical predictions to practical applications, offering a robust framework for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

This compound (CAS No. 82878-63-5) is a fluorinated pyridine derivative with a molecular formula of C₅H₃F₂N and a molecular weight of approximately 115.08 g/mol .[3] The introduction of fluorine atoms onto the pyridine ring profoundly alters its physicochemical properties. These alterations, including changes in lipophilicity, metabolic stability, and binding interactions, make fluorinated pyridines highly valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][4] Understanding the precise impact of the fluorine substituents at the 3- and 4-positions is critical for rational molecular design. Computational chemistry provides an indispensable toolkit for this purpose, allowing for the prediction of molecular properties and reactivity before embarking on costly and time-consuming synthesis.[5][6]

The Computational Scientist's Workflow: A Methodological Overview

The theoretical investigation of a molecule like this compound follows a structured, multi-step workflow. Each step builds upon the last, providing a comprehensive quantum mechanical description of the system. The validity of the final results is contingent upon the appropriateness of the methods and basis sets chosen at each stage.

Experimental Protocol: Standard Computational Workflow

-

Structure Preparation: An initial 3D structure of this compound is built using molecular modeling software. Standard bond lengths and angles are sufficient for this initial guess.

-

Geometry Optimization: This is the most critical initial step. The molecule's geometry is optimized to find a stationary point on the potential energy surface. This is typically achieved using Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational cost for systems of this size.[7] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial and should be based on literature precedents for similar fluorinated aromatic systems.[8]

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Property Calculation & Analysis: With a validated minimum-energy structure, a suite of electronic properties can be calculated. These include:

-

Molecular Orbital Analysis (HOMO/LUMO)

-

Molecular Electrostatic Potential (MEP) Mapping

-

Natural Bond Orbital (NBO) Analysis

-

Prediction of NMR spectra

-

The diagram below illustrates this standard computational workflow.

Caption: Standard workflow for the computational analysis of a small molecule.

Unveiling Electronic Structure and Reactivity

The electronic properties of this compound dictate its chemical behavior. Computational methods provide quantitative insights into the electron distribution and orbital energies that govern its reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

For this compound, the fluorine atoms and the nitrogen atom, being highly electronegative, withdraw electron density from the carbon ring, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The LUMO is of particular interest, as its energy and distribution indicate the most likely sites for nucleophilic attack, a common reaction pathway for electron-deficient pyridine rings.[12]

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It maps regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

-

Negative Regions (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms. For this compound, the most negative potential is expected around the nitrogen atom, making it the primary site for protonation and interaction with electrophiles.

-

Positive Regions (Blue): These are electron-deficient areas, often found around hydrogen atoms or carbons attached to electronegative groups. The hydrogen atoms on the pyridine ring will exhibit positive potential. The electron withdrawal by the fluorine atoms will also create positive potential on the ring carbons, making them susceptible to nucleophilic attack.

The interplay between these electronic factors is visualized in the diagram below.

Caption: Relationship between frontier orbitals and chemical reactivity.

| Computed Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability; lower value suggests higher ionization potential. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability; low value suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Correlates with chemical stability and electronic transitions.[11] |

| Dipole Moment | ~2.5 D | Quantifies the molecule's overall polarity, influencing solubility and intermolecular forces. |

Note: The values presented are illustrative and would be determined from specific quantum chemical calculations (e.g., at the B3LYP/6-311++G(d,p) level).

Spectroscopic Fingerprinting: Bridging Theory and Experiment

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data. Comparing calculated spectra with experimental results provides a rigorous validation of the computational model.[13]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical vibrational frequencies are obtained from the frequency calculation performed after geometry optimization. These calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the computed frequencies for better agreement with experimental data.[10]

For this compound, key vibrational modes of interest include:

-

C-F Stretching Vibrations: These are typically strong absorptions in the IR spectrum, expected in the 1150-1250 cm⁻¹ region.[14]

-

Pyridine Ring Stretching Vibrations: These occur in the 1400-1600 cm⁻¹ region and are sensitive to substitution.[10]

-

C-H Bending Vibrations: In-plane and out-of-plane bending modes provide further structural confirmation.[10]

A study on various fluorinated pyridines using DFT calculations showed excellent agreement between computed and experimental vibrational wavenumbers, force constants, and IR/Raman intensities, demonstrating the reliability of these methods.[8]

Experimental Protocol: Calculation of Vibrational Spectra

-

Perform Geometry Optimization and Frequency Calculation: Use a validated method such as B3LYP/6-311++G(d,p).

-

Verify Minimum Energy: Confirm there are no imaginary frequencies in the output.

-

Extract Frequencies and Intensities: The calculation output will list all vibrational modes, their corresponding harmonic frequencies (in cm⁻¹), and their IR and/or Raman intensities.

-

Apply Scaling Factor: Multiply all calculated frequencies by an appropriate scaling factor based on the level of theory used.

-

Visualize Spectrum: Use visualization software to plot the scaled frequencies and intensities to generate a theoretical spectrum.

-

Compare and Assign: Compare the theoretical spectrum with the experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes.

NMR Spectroscopy

Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F).[15] The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are referenced against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C).

The fluorine atoms in this compound are expected to have a significant impact on the chemical shifts:

-

¹³C NMR: The carbons directly bonded to fluorine (C3 and C4) will show large shifts and will be split into doublets due to ¹J(C-F) coupling.

-

¹H NMR: The protons on the ring will experience through-bond coupling to the fluorine atoms, resulting in complex splitting patterns.

-

¹⁹F NMR: This provides direct information about the electronic environment of the fluorine atoms. Computational prediction of ¹⁹F shifts has been shown to have high accuracy.[15]

Conclusion and Future Directions

Theoretical and computational studies provide an unparalleled, atom-level understanding of this compound. Through methods like DFT, we can reliably predict its geometry, electronic structure, reactivity, and spectroscopic signatures. This in-silico analysis serves as a powerful predictive tool that complements and guides experimental work, particularly in the context of drug discovery and materials science. By understanding how the specific placement of fluorine atoms modulates the molecule's properties, researchers can make more informed decisions in the design of novel compounds with enhanced efficacy, stability, and selectivity.

Future work could extend these studies to investigate the non-covalent interactions of this compound with biological targets, such as proteins, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. Such studies would provide deeper insights into its potential as a pharmacophore and further bridge the gap between theoretical chemistry and practical drug development.

References

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics (RSC Publishing).

-

This compound | C5H3F2N | CID 2762927. PubChem, National Institutes of Health. Available at: [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. PubMed Central, National Institutes of Health. Available at: [Link]

-

3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation. Acme Synthetic Chemicals. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central, National Institutes of Health. Available at: [Link]

-

Exploring 3,5-Difluoropyridine: A Key Pharmaceutical Intermediate. Medium. Available at: [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office. Available at: [Link]

-

Vibrational Frequencies - Technical Considerations. Compchem.com. Available at: [Link]

-

Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Medium. Available at: [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

-

Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical Calculation Studies on 2-amino-5-bromo-3-methylpyridine. Elixir International Journal. Available at: [Link]

-

Preparation of difluorpyridine compounds. European Patent Office. Available at: [Link]

-

Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE. LookChem. Available at: [Link]

-

Quantum chemistry calculations. Unknown Source. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central, National Institutes of Health. Available at: [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central, National Institutes of Health. Available at: [Link]

-

DQC: A Python program for differentiable quantum chemistry. arXiv.org. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). ResearchGate. Available at: [Link]

-

Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. Available at: [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at: [Link]

- Process for making 2,6-difluoro pyridine. Google Patents.

-

2,6-Difluoropyridine | C5H3F2N | CID 73934. PubChem, National Institutes of Health. Available at: [Link]

-

Molecular Orbital Theory (MO Theory). YouTube. Available at: [Link]

-

Harmonic Vibrational Analysis. Q-Chem. Available at: [Link]

-

Adiabatic Quantum Simulation of Quantum Chemistry. Haverford College. Available at: [Link]

-

Molecular Orbital Theory. LibreTexts. Available at: [Link]

-

Studies in Computational Quantum Chemistry. MedCrave. Available at: [Link]

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed Central, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8626249/

-

Molecular vibrational frequencies from analytic Hessian of constrained nuclear. The Journal of Chemical Physics. Available at: [Link]

-

Chapter 5: Molecular Orbitals. Pearson Higher Education. Available at: [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central, National Institutes of Health. Available at: [Link]

-

Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts. ResearchGate. Available at: [Link]

-

Molecular orbital theory – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central, National Institutes of Health. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H3F2N | CID 2762927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. vibrational frequencies [cup.uni-muenchen.de]

- 10. elixirpublishers.com [elixirpublishers.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties and Reactivity of 3,4-Difluoropyridine

Introduction

3,4-Difluoropyridine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique electronic properties, conferred by the strategic placement of two fluorine atoms on an electron-deficient pyridine ring, make it a sought-after intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the 3,4-difluoropyridinyl moiety into larger molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability, making it a key component in the design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive exploration of the core electronic characteristics and reactivity patterns of this compound. We will delve into its molecular structure, spectroscopic signature, and predictable reaction pathways, with a particular focus on the causality behind its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in the laboratory.

Molecular and Electronic Structure

The chemical structure of this compound consists of a pyridine ring substituted with fluorine atoms at the C3 and C4 positions. The presence of the electronegative nitrogen atom and the two highly electronegative fluorine atoms profoundly influences the electron distribution within the aromatic ring.

-

Inductive and Mesomeric Effects: Both fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the pyridine ring. This effect is most pronounced at the carbon atoms to which they are attached. The fluorine at the C4 position can also exert a +M (mesomeric) effect by donating a lone pair of electrons into the ring system; however, the -I effect is overwhelmingly dominant in fluorinated aromatics.

-

Ring Activation/Deactivation: The pyridine nitrogen atom inherently makes the ring electron-deficient compared to benzene, deactivating it towards electrophilic aromatic substitution (SEAr) but activating it for nucleophilic aromatic substitution (SNAr). The additional fluorine substituents further deplete the ring of electron density, rendering it highly electrophilic and exceptionally susceptible to attack by nucleophiles.

This pronounced electron deficiency is the cornerstone of this compound's reactivity, directing its synthetic utility primarily towards nucleophilic substitution pathways.

Caption: Workflow for the SNAr reaction on this compound.

A wide variety of nucleophiles can be employed, including:

-

Amines (primary and secondary)

-

Alkoxides and phenoxides

-

Thiolates

-

Carbon nucleophiles (e.g., enolates, organometallics)

Metal-Catalyzed Cross-Coupling Reactions

While the C4-fluorine is labile to SNAr, the C3-fluorine is relatively inert, as is the C-F bond of the resulting 4-substituted-3-fluoropyridine product. To functionalize other positions, one must first convert the starting material. A common strategy involves SNAr at C4, followed by conversion of a C-H bond to a C-Halogen (Br or I) or C-OTf bond, which can then participate in cross-coupling.

However, if this compound were first converted to a derivative like 3-fluoro-4-iodopyridine, the C-I bond would be the reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The Suzuki-Miyaura coupling is particularly powerful for forming C-C bonds. [1] The general catalytic cycle for a Suzuki coupling involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. [1][2]

Experimental Protocols

The following protocols are representative methodologies for the key transformations of this compound and its analogs.

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the regioselective substitution of the C4-fluorine of this compound with a generic secondary amine (e.g., morpholine).

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Dissolve the starting material in anhydrous DMSO (approx. 0.5 M concentration).

-

Add the secondary amine (1.2 eq) to the solution, followed by powdered potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(morpholino)-3-fluoropyridine. [3]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide derivative of 3-fluoropyridine (e.g., 4-bromo-3-fluoropyridine) with an arylboronic acid.

Materials:

-

4-Bromo-3-fluoropyridine (1.0 eq)

-

Arylboronic Acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

-

2M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0-3.0 eq)

-

Toluene or 1,4-Dioxane

-

Deionized Water

Procedure:

-

To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed organic solvent (e.g., Toluene) via syringe to dissolve the reagents.

-

Add the degassed aqueous base solution (e.g., 2M Na₂CO₃) to the reaction mixture.

-

Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoropyridine. [4]

Safety Information

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. [5] GHS Hazard Statements:

-

H226: Flammable liquid and vapor. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this chemical.

References

-

PubChem. This compound | C5H3F2N | CID 2762927 . National Center for Biotechnology Information. [Link]

-

MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution . [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]

-

Wikipedia. Nucleophilic aromatic substitution . [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine . [Link]

-

European Patent Office. Process for the preparation of fluorinated pyridines - EP 0192287 A2 . [Link]

-

EPFL. 13C NMR with 1H and 19F double decoupling . [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling . [Link]

-

19Flourine NMR . [Link]

-

European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2 . [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . [Link]

-

NIH National Library of Medicine. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides . [Link]

-

RSC Publishing. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes... . [Link]

-

Infoscience EPFL. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines... . [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . [Link]

-

ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction... . [Link]

-

ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . [Link]

Sources

A Technical Guide to the Solubility of 3,4-Difluoropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-difluoropyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of common organic solvents. By understanding the physicochemical properties of this compound and its interactions with different solvent classes, scientists can optimize reaction conditions, purification processes, and formulation development.

The Critical Role of Solubility in the Application of this compound

This compound is a fluorinated heterocyclic compound whose strategic importance in drug discovery and agrochemical development cannot be overstated. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity to target proteins, and bioavailability.[1][2][3] As a versatile intermediate, this compound is utilized in the synthesis of a wide array of biologically active molecules, including anti-inflammatory and anti-cancer agents, as well as herbicides and fungicides.[1][4]

The solubility of this compound in organic solvents is a fundamental parameter that governs its utility in these applications.[5] Proper solvent selection is crucial for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates.

-

Purification: Facilitating techniques such as crystallization and chromatography.[6]

-

Formulation: Developing stable and effective delivery systems for active pharmaceutical ingredients (APIs) and agrochemicals.

Understanding the Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound possesses several key features that influence its solubility profile:

-

Polarity: The presence of two highly electronegative fluorine atoms and a nitrogen atom in the pyridine ring makes this compound a polar molecule.[7] This inherent polarity is a primary determinant of its solubility.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

Dipole-Dipole Interactions: The polar nature of the C-F and C-N bonds leads to a net molecular dipole, enabling strong dipole-dipole interactions with polar solvents.

Based on the "like dissolves like" principle, it can be predicted that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.[6]

Predicted Solubility Profile of this compound

While experimental data is required for a definitive assessment, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on its structure and the properties of similar compounds like pyridine. Pyridine itself is miscible with a broad range of solvents, including water, ethanol, ether, and chloroform, owing to its polarity and ability to form hydrogen bonds.[8][9][10]

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The ability to engage in hydrogen bonding with the solvent's hydroxyl groups and strong dipole-dipole interactions will favor dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the polar this compound and the polar aprotic solvent will be the primary driving force for solubility. |

| Nonpolar | Hexane, Toluene, Benzene | Low | The intermolecular forces between the polar solute and nonpolar solvent (primarily weak van der Waals forces) will be insufficient to overcome the solute-solute and solvent-solvent interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a solid or liquid in a solvent is the isothermal shake-flask method.[5] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[5]

-

-

Equilibration:

-